(S)-Venlafaxine

Description

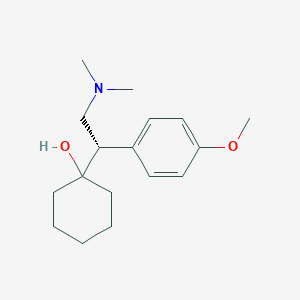

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904847 | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-44-6 | |

| Record name | Venlafaxine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S)-Venlafaxine on Serotonin Transporters

Audience: Researchers, scientists, and drug development professionals.

Abstract: Venlafaxine is a widely prescribed antidepressant medication classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It is administered as a racemic mixture of two enantiomers: (S)-Venlafaxine and (R)-Venlafaxine. These enantiomers possess distinct pharmacological profiles. This technical guide provides an in-depth examination of the mechanism of action of the (S)-enantiomer, focusing specifically on its interaction with the serotonin transporter (SERT). We will detail the molecular mechanism, present quantitative binding and inhibition data, outline key experimental protocols for its characterization, and visualize the relevant pathways and workflows.

Introduction to Venlafaxine and Stereoselectivity

Venlafaxine hydrochloride is a synthetic phenethylamine bicyclic derivative that exerts its antidepressant effects by inhibiting the reuptake of key neurotransmitters in the synaptic cleft.[1][2] It is marketed as a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers.[3] Chirality plays a critical role in the pharmacology of venlafaxine, as the two enantiomers exhibit different affinities and selectivities for monoamine transporters.

Multiple studies indicate that the (S)-enantiomer of venlafaxine is more selective for the inhibition of the serotonin transporter (SERT), whereas the (R)-enantiomer is a more potent inhibitor of both serotonin and norepinephrine transporters (NET).[3][4] However, there are conflicting reports suggesting the (R)-enantiomer shows greater serotonin reuptake inhibition while the (S)-enantiomer inhibits both monoamines.[1] This guide will focus on the body of evidence supporting this compound's primary role as a selective SERT inhibitor.

Core Mechanism of Action at the Serotonin Transporter

The primary therapeutic action of this compound is the potent and selective inhibition of the serotonin transporter. SERT is a transmembrane protein located on the presynaptic neuron that is responsible for clearing serotonin from the synaptic cleft, thereby terminating its signal.[5]

The mechanism proceeds as follows:

-

This compound Binding: this compound binds to the central substrate-binding site of the SERT protein. This binding is competitive with serotonin but non-transportable.

-

Inhibition of Reuptake: By occupying the binding site, this compound locks the transporter in a conformation that prevents it from binding to and translocating serotonin from the synaptic cleft back into the presynaptic neuron.

-

Increased Synaptic Serotonin: The inhibition of reuptake leads to an accumulation of serotonin in the synaptic cleft.

-

Enhanced Neurotransmission: The elevated concentration of synaptic serotonin results in prolonged and enhanced activation of postsynaptic serotonin receptors, which is believed to mediate the downstream therapeutic effects in treating depressive and anxiety disorders.

Quantitative Analysis of Venlafaxine-SERT Interaction

The interaction between an inhibitor and its target transporter is quantified by two key parameters: binding affinity (Ki) and functional inhibition potency (IC50).

-

Binding Affinity (Ki): Represents the equilibrium dissociation constant of the inhibitor for the transporter. A lower Ki value indicates a higher binding affinity.

-

Inhibition Potency (IC50): The concentration of an inhibitor required to reduce the rate of serotonin reuptake by 50%.

While specific Ki values for the isolated (S)-enantiomer are not consistently reported in literature, extensive data exists for the racemic mixture, which is primarily driven by the enantiomers' affinity for SERT.

| Compound | Transporter | Species | Assay Type | Ki (nM) | Reference |

| (R/S)-Venlafaxine | SERT | Human | Radioligand Binding | 82 | [6][7][8][9] |

| (R/S)-Venlafaxine | SERT | Rat | Radioligand Binding | 74 | [10] |

| (R/S)-Venlafaxine | NET | Human | Radioligand Binding | 2480 | [6][7][8][9] |

The data clearly demonstrates that racemic venlafaxine has a roughly 30-fold higher affinity for the serotonin transporter compared to the norepinephrine transporter.[5][6][7] This selectivity for SERT is a key feature of its pharmacology, especially at lower therapeutic doses.[11][12]

Experimental Protocols for Characterizing SERT Inhibition

The quantitative data presented above are derived from standardized in vitro assays. Below are detailed methodologies for two of the most common experimental approaches.

Radioligand Binding Affinity Assay

This assay measures the direct competition of a test compound (e.g., this compound) with a radiolabeled ligand that has a high affinity for SERT (e.g., [3H]citalopram).

Protocol:

-

Preparation of Biological Material:

-

Homogenize brain tissue (e.g., rat cortex) or use membranes from cultured cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT).

-

Centrifuge the homogenate to pellet the membranes and wash several times in an appropriate buffer (e.g., Tris-HCl) to remove endogenous substances.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, add a fixed concentration of the radioligand (e.g., [3H]citalopram) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of a known SERT inhibitor (e.g., paroxetine) to a separate set of wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation & Termination:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Calculate the IC50 value from the resulting sigmoidal curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin ([3H]5-HT) into synaptosomes or cells expressing SERT.

Protocol:

-

Preparation of Biological Material:

-

Synaptosomes: Prepare synaptosomes (resealed nerve terminals) from fresh brain tissue (e.g., rat striatum or cortex) by homogenization in a sucrose buffer followed by differential centrifugation.[14][15] Resuspend the final P2 pellet (crude synaptosomal fraction) in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).

-

Cell Lines: Alternatively, use cultured cells endogenously expressing or transfected with SERT (e.g., JAR or HEK293 cells).[16]

-

-

Pre-incubation:

-

Aliquot the synaptosome or cell suspension into a multi-well plate.

-

Add increasing concentrations of the test compound (this compound) and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Uptake Reaction:

-

Initiate serotonin uptake by adding a fixed concentration of [3H]serotonin.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of transport.

-

To determine non-specific uptake, run a parallel set of reactions at 4°C or in the presence of a high concentration of a potent SERT inhibitor.

-

-

Termination and Quantification:

-

Data Analysis:

-

Calculate the specific uptake at each concentration of the test compound.

-

Plot the percent inhibition of specific uptake versus the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

-

Stereoselectivity and Overall Pharmacological Profile

As previously mentioned, the enantiomers of venlafaxine have distinct pharmacological targets. This stereoselectivity is crucial to understanding the drug's overall dose-dependent mechanism of action.

-

This compound: Exhibits a more selective inhibitory action on the serotonin transporter (SERT).[3][4]

-

(R)-Venlafaxine: Acts as a dual inhibitor, potently blocking both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]

This differential activity means that at lower clinical doses, the pharmacological effect of racemic venlafaxine is dominated by the SERT inhibition from both enantiomers. As the dose increases, the NET inhibition by the (R)-enantiomer becomes more clinically significant, conferring the dual-action SNRI profile upon the drug.[11][12]

Conclusion

The (S)-enantiomer of venlafaxine is a potent and selective inhibitor of the serotonin transporter. Its mechanism of action involves competitive binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, leading to enhanced serotonergic neurotransmission. This action is a fundamental component of the overall therapeutic effect of racemic venlafaxine. Understanding the specific contribution of this compound is critical for drug development professionals and researchers investigating the nuanced pharmacology of antidepressants and the structure-activity relationships of monoamine transporter inhibitors. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and similar compounds.

References

- 1. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Venlafaxine Tablets, USP [nctr-crs.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (S)-Venlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a widely prescribed antidepressant, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exists as a racemic mixture of two enantiomers: (S)-venlafaxine and (R)-venlafaxine. While the racemate is used clinically, the individual enantiomers exhibit distinct pharmacological properties. This technical guide provides an in-depth examination of the pharmacological profile of the (S)-enantiomer of venlafaxine, focusing on its receptor and transporter interactions, pharmacokinetic properties, and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Pharmacological Profile

The (S)-enantiomer of venlafaxine is primarily a potent and selective serotonin reuptake inhibitor (SSRI).[1] Its pharmacological activity is characterized by a significantly higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). This selectivity distinguishes it from its counterpart, the (R)-enantiomer, which inhibits the reuptake of both serotonin and norepinephrine.[1]

Transporter Binding Affinity and Reuptake Inhibition

The differential affinity of venlafaxine enantiomers for monoamine transporters is a key aspect of their pharmacology. While specific Ki or IC50 values for the (S)-enantiomer are not consistently reported across publicly available literature, studies on the racemic mixture indicate a much greater potency for SERT. For the racemate, the inhibition constant (Ki) for SERT is approximately 82 nM, whereas for NET it is significantly higher at about 2480 nM, indicating a roughly 30-fold selectivity for the serotonin transporter.[2][3] It is widely acknowledged that this pronounced selectivity for SERT is predominantly attributed to the (S)-enantiomer.[1]

At lower therapeutic doses of the racemic mixture (e.g., 75-150 mg/day), venlafaxine functions primarily as a serotonin reuptake inhibitor, a characteristic mainly driven by the action of this compound.[4] Significant inhibition of norepinephrine reuptake is generally observed at higher doses (≥225 mg/day), which is attributed to the increasing contribution of the (R)-enantiomer.[4]

Table 1: Transporter Affinity of Racemic Venlafaxine

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 82 | [2][3] |

| Norepinephrine Transporter (NET) | 2480 | [2][3] |

Note: Data represents the racemic mixture. The high affinity for SERT is primarily attributed to the (S)-enantiomer.

Pharmacokinetics

The pharmacokinetic profile of venlafaxine is characterized by stereoselectivity, particularly in its metabolism. Following oral administration, plasma concentrations of this compound are consistently higher than those of (R)-venlafaxine. This is primarily due to the stereoselective first-pass metabolism of the (R)-enantiomer.

The elimination half-life of racemic venlafaxine is approximately 5 ± 2 hours for the immediate-release formulation.[3] The major active metabolite, O-desmethylvenlafaxine (ODV), has a longer half-life of about 11 ± 2 hours.[5]

Table 2: Pharmacokinetic Parameters of Venlafaxine Enantiomers

| Parameter | This compound | (R)-Venlafaxine | Reference |

| Oral Clearance (Extensive Metabolizers) | Higher Plasma Concentrations | Lower Plasma Concentrations | |

| Oral Clearance (Poor Metabolizers) | Less Affected | Significantly Reduced | |

| Half-life (Racemate) | ~5 hours (Immediate Release) | ~5 hours (Immediate Release) | [3] |

Note: Specific clearance and volume of distribution values for the individual enantiomers are not consistently available. The table reflects the qualitative differences observed in pharmacokinetic studies.

Metabolism and Signaling Pathway

The primary metabolic pathway for venlafaxine is O-demethylation to its active metabolite, O-desmethylvenlafaxine (ODV), a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] This metabolic step is highly stereoselective, with a preference for the (R)-enantiomer.[6] Consequently, individuals with normal CYP2D6 activity (extensive metabolizers) will have lower plasma concentrations of (R)-venlafaxine and higher concentrations of (R)-ODV compared to this compound and (S)-ODV. In individuals with reduced CYP2D6 function (poor metabolizers), the metabolism of the (R)-enantiomer is significantly impaired, leading to a more balanced ratio of the enantiomers in plasma, though total drug exposure is increased.

A minor metabolic pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), which is catalyzed by CYP3A4 and CYP2C19.[7]

The therapeutic effects of this compound are mediated by its inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Experimental Protocols

Enantioselective Quantification of Venlafaxine in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of (S)- and (R)-venlafaxine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Sample Loading: To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of venlafaxine) and a buffer (e.g., phosphate buffer, pH 6.0). Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with a stronger organic solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chromatographic Separation

-

Column: Use a chiral column (e.g., a polysaccharide-based chiral stationary phase) capable of separating the enantiomers.

-

Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used. The exact composition should be optimized for the specific column.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Injection Volume: Inject 5-10 µL of the reconstituted sample.

3. Mass Spectrometric Detection

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound, (R)-venlafaxine, and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of the enantiomers and the internal standard to quantify the analytes in the plasma samples.

In Vitro Neurotransmitter Transporter Uptake Assay

This protocol describes a general method for assessing the inhibition of serotonin reuptake by this compound in a cell-based assay.

1. Cell Culture

-

Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells.

-

Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. Assay Procedure

-

Plating: Seed the hSERT-expressing cells into a 96-well microplate and allow them to adhere overnight.

-

Washing: Gently wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add a solution containing a radiolabeled substrate for SERT (e.g., [³H]-serotonin) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis

-

Calculate Specific Uptake: Subtract the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.

-

Determine IC50: Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The (S)-enantiomer of venlafaxine is a selective serotonin reuptake inhibitor, and this property is central to its pharmacological profile. Its stereoselective metabolism by CYP2D6 results in higher plasma concentrations compared to the (R)-enantiomer, a crucial consideration in clinical pharmacology and drug development. While precise quantitative data for the binding affinity of the (S)-enantiomer alone remains elusive in publicly accessible literature, the data from the racemic mixture strongly supports its primary action at the serotonin transporter. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other chiral compounds. This in-depth guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of the nuanced pharmacology of venlafaxine's enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

(S)-Venlafaxine's Binding Affinity for SERT vs. NET: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the binding affinity of the (S)-enantiomer of venlafaxine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). It includes quantitative data for the racemic mixture, qualitative distinctions of the enantiomers, detailed experimental protocols, and visualizations of key processes.

Introduction

Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder and other mood disorders. It is administered as a racemic mixture of (S)- and (R)-enantiomers. The two enantiomers exhibit distinct pharmacological activities. The (S)-enantiomer is understood to be more selective for the serotonin transporter (SERT), while the (R)-enantiomer inhibits both SERT and the norepinephrine transporter (NET).[1] This differential affinity is critical for understanding the dose-dependent clinical effects of venlafaxine, where serotonergic effects are observed at lower doses and noradrenergic effects become more prominent at higher doses.[2][3] This guide synthesizes the available binding affinity data, outlines the methodologies used for its determination, and illustrates the associated molecular interactions.

Quantitative Binding Affinity Data

Table 1: Racemic Venlafaxine Binding Affinity for Human SERT and NET

| Target Transporter | Binding Parameter | Value (nM) | Radioligand Used | System | Reference |

| SERT (Serotonin Transporter) | Kᵢ | 82 | [³H]Paroxetine | Human Transporter | [4][5] |

| NET (Norepinephrine Transporter) | Kᵢ | 2480 | [³H]Nisoxetine | Human Transporter | [4][5] |

Data Interpretation:

The data clearly demonstrates that racemic venlafaxine has a significantly higher affinity for SERT compared to NET, with a selectivity ratio of approximately 30-fold.[4][5] This supports the clinical observation that venlafaxine functions primarily as a serotonin reuptake inhibitor at lower therapeutic doses.[2] The inhibition of NET generally requires higher plasma concentrations of the drug.[3]

Qualitative studies have further elucidated the roles of the individual enantiomers, indicating that (S)-venlafaxine is the more selective inhibitor of serotonin reuptake.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for transporter binding affinity is predominantly achieved through in vitro competitive radioligand binding assays.

Objective: To determine the affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from its target transporter (SERT or NET).

3.1. Materials

-

Membrane Preparations: Homogenates from cells (e.g., HEK293) stably expressing the recombinant human SERT or NET, or from brain tissue (e.g., rat brain membranes).[6]

-

Radioligands:

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., citalopram for SERT, desipramine for NET) to saturate the transporters and measure non-specific binding.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Detection System: A liquid scintillation counter to quantify radioactivity.

3.2. Procedure

-

Incubation: Membrane preparations are incubated in multi-well plates with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3.3. Data Analysis

-

The raw counts are used to calculate the amount of specifically bound radioligand at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Mandatory Visualizations

4.1. Experimental Workflow Diagram

Caption: A diagram illustrating the key steps in a radioligand binding assay.

4.2. Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. preskorn.com [preskorn.com]

- 3. Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-Venlafaxine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (S)-Venlafaxine, an active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. The document details its primary mechanism of action, presents quantitative data on its binding affinity, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction

This compound is the S-enantiomer of the widely prescribed antidepressant venlafaxine. While venlafaxine is a dual reuptake inhibitor of both serotonin (5-HT) and norepinephrine (NE), the (S)-enantiomer exhibits a higher selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). This selectivity profile suggests that this compound's primary mechanism of action at therapeutic concentrations is the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs). A thorough in vitro characterization is crucial for understanding its pharmacological profile and for the development of novel therapeutics.

Quantitative Data: Binding Affinity

The following table summarizes the in vitro binding affinities of venlafaxine for the human serotonin and norepinephrine transporters. It is important to note that much of the publicly available data is for the racemic mixture of venlafaxine. However, it is established that the (S)-enantiomer possesses greater selectivity for SERT.

| Compound | Transporter | Kᵢ (nM) | Reference |

| Venlafaxine (racemic) | Human SERT | 82 | [1] |

| Venlafaxine (racemic) | Human NET | 2480 | [1] |

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the serotonin transporter using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT)

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

-

Radioligand: [³H]Citalopram (a high-affinity ligand for SERT)

-

This compound stock solution

-

Non-specific binding control: Fluoxetine (10 µM)

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold membrane preparation buffer and centrifuge again.

-

Resuspend the pellet in fresh membrane preparation buffer and homogenize using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (membrane preparation) in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Citalopram (at a final concentration near its Kₑ), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of fluoxetine (10 µM), 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]Citalopram, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Citalopram) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Serotonin Uptake Assay in Synaptosomes

This protocol measures the functional inhibition of serotonin uptake by this compound in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

[³H]Serotonin (5-HT)

-

This compound stock solution

-

Non-specific uptake control: Fluoxetine (10 µM)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]5-HT (at a final concentration near its Kₘ for SERT).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with ice-cold KRH buffer.

-

Determine non-specific uptake in the presence of a high concentration of fluoxetine.

-

-

Quantification and Analysis:

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC₅₀ value for this compound's inhibition of serotonin uptake.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows for its in vitro characterization.

Caption: Signaling pathway of this compound's SERT inhibition.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the serotonin uptake assay.

References

Neurochemical Effects of (S)-Venlafaxine in the Prefrontal Cortex: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Venlafaxine, also known as desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exerts significant neurochemical effects within the prefrontal cortex (PFC), a brain region critically involved in mood regulation and cognitive function. This technical guide provides a comprehensive overview of the preclinical data detailing the interactions of this compound with key monoamine transporters and its subsequent impact on extracellular neurotransmitter levels in the PFC. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of antidepressant therapeutics.

Introduction

This compound is the major active metabolite of venlafaxine and functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Its therapeutic efficacy in the treatment of major depressive disorder is attributed to the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.[2] The prefrontal cortex, with its dense innervation of serotonin and norepinephrine pathways, is a key target for the action of this compound. Furthermore, due to the relatively low expression of dopamine transporters (DAT) in the PFC, the inhibition of NET by this compound can also lead to an increase in extracellular dopamine levels.[3] This guide will delve into the quantitative aspects of these neurochemical effects and the experimental methodologies used to elucidate them.

Data Presentation: Quantitative Neurochemical Effects

The following tables summarize the key quantitative data regarding the interaction of this compound with monoamine transporters and its effect on extracellular neurotransmitter concentrations.

Table 1: In Vitro Transporter Binding Affinities and Uptake Inhibition of this compound

| Transporter | Parameter | Value (nM) | Species | Reference |

| Human Serotonin Transporter (hSERT) | K_i | 40.2 ± 1.6 | Human | [4][5] |

| Human Norepinephrine Transporter (hNET) | K_i | 558.4 ± 121.6 | Human | [4][5] |

| Human Dopamine Transporter (hDAT) | % Inhibition @ 100 µM | 62% | Human | [4][5] |

| Human Serotonin Transporter (hSERT) | IC_50 | 47.3 ± 19.4 | Human | [4][5] |

| Human Norepinephrine Transporter (hNET) | IC_50 | 531.3 ± 113.0 | Human | [4][5] |

Table 2: In Vivo Effects of Venlafaxine and this compound on Extracellular Neurotransmitter Levels

| Compound | Brain Region | Neurotransmitter | % Increase from Baseline (Mean) | Species | Dose | Notes | Reference |

| Venlafaxine | Frontal Cortex | Serotonin | ~400% | Mouse | 8 mg/kg | ||

| Venlafaxine | Frontal Cortex | Norepinephrine | ~140% | Mouse | 8 mg/kg | ||

| Venlafaxine | Prefrontal Cortex | Serotonin, Norepinephrine, Dopamine | Increased | Mouse | Qualitative data | [6] | |

| This compound | Hypothalamus | Serotonin | 225% | Ovariectomized Rat | 30 mg/kg | Co-administered with a 5-HT_1A_ antagonist | [7] |

| This compound | Hypothalamus | Norepinephrine | 44% | Ovariectomized Rat | 30 mg/kg | Co-administered with a 5-HT_1A_ antagonist | [7] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of SERT and NET. In the prefrontal cortex, this leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing postsynaptic receptor signaling. The increase in dopamine is a secondary effect resulting from the reuptake of dopamine by NET in this brain region.

Caption: Mechanism of this compound in the Prefrontal Cortex.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters

This protocol describes the general procedure for measuring changes in extracellular serotonin, norepinephrine, and dopamine in the prefrontal cortex of rodents following this compound administration.

Caption: Experimental Workflow for In Vivo Microdialysis.

Protocol Steps:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the medial prefrontal cortex.

-

Recovery: Animals are allowed to recover for several days post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Post-Administration Sample Collection: Dialysate collection continues for a defined period post-injection.

-

Sample Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

Radioligand Binding Assays for Transporter Affinity

This protocol outlines the procedure for determining the binding affinity (K_i) of this compound for SERT and NET using a competitive radioligand binding assay.

Caption: Workflow for Radioligand Binding Assay.

Protocol Steps:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are prepared.

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This protocol describes the method for determining the potency of this compound to inhibit the uptake of serotonin and norepinephrine into cells expressing the respective transporters.

Protocol Steps:

-

Cell Culture: Cells stably expressing hSERT or hNET are cultured to confluence in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound or vehicle.

-

Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine).

-

Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC_50) is determined.

Conclusion

This compound is a potent inhibitor of both serotonin and norepinephrine transporters, with a higher affinity for SERT. In the prefrontal cortex, its action leads to a significant increase in the extracellular levels of these neurotransmitters. Additionally, by inhibiting NET, this compound indirectly increases the availability of dopamine in this brain region. These neurochemical effects are believed to underlie its therapeutic efficacy in the treatment of major depressive disorder. The experimental protocols detailed in this guide provide a framework for the continued investigation of the neuropharmacological properties of this compound and other novel antidepressant compounds.

References

- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of acute and chronic administration of venlafaxine and desipramine on extracellular monoamine levels in the mouse prefrontal cortex and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Insights on the cognitive enhancement effect of desvenlafaxine in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Efficacy of (S)-Venlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Venlafaxine, one of the two enantiomers of the widely prescribed antidepressant venlafaxine, exhibits a distinct preclinical pharmacological profile. While venlafaxine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI), emerging evidence from early preclinical studies indicates that the (S)-enantiomer acts as a more selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the foundational preclinical in vitro and in vivo studies that have characterized the efficacy of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, experimental validation, and underlying signaling pathways. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies, and employs visualizations to elucidate complex biological processes.

Introduction

Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] These enantiomers, while structurally similar, display different pharmacological activities.[1][3] Preclinical evidence suggests that the (S)-form of venlafaxine is a more selective inhibitor of serotonin reuptake, whereas the (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake.[1] This distinction is critical for understanding the dose-dependent effects of the parent compound and for the potential development of enantiomer-specific therapeutics. This guide focuses on the early preclinical data that helps to elucidate the specific contributions of the (S)-enantiomer to the overall efficacy of venlafaxine.

In Vitro Efficacy

Early in vitro studies have been instrumental in defining the binding affinity and reuptake inhibition profile of venlafaxine and its enantiomers at key monoamine transporters.

Monoamine Transporter Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular targets. The following table summarizes the binding affinities (Ki) of racemic venlafaxine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). While specific Ki values for this compound are not consistently reported in publicly available early preclinical literature, it is widely acknowledged that the (S)-enantiomer possesses a higher selectivity for SERT.

Table 1: Binding Affinities (Ki, nM) of Racemic Venlafaxine for Human Monoamine Transporters

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |

| Racemic Venlafaxine | 82 | 2480 | Not widely reported | [4][5][6] |

Note: Lower Ki values indicate higher binding affinity.

Monoamine Reuptake Inhibition

In vitro reuptake assays measure the functional ability of a compound to inhibit the transport of neurotransmitters into synaptosomes or cells expressing the respective transporters. These studies confirm the dual-action mechanism of racemic venlafaxine, with a more potent inhibition of serotonin reuptake, a characteristic primarily attributed to the (S)-enantiomer.

Table 2: In Vitro Reuptake Inhibition (IC50, nM) of Racemic Venlafaxine

| Compound | Serotonin Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Dopamine Reuptake Inhibition | Reference |

| Racemic Venlafaxine | Moderate Affinity | Very Low Affinity | Weak Inhibitor | [7][8] |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific transporter (e.g., SERT, NET).

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (this compound or racemic venlafaxine).

-

Non-specific binding control (e.g., a high concentration of a known potent inhibitor).

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

-

A parallel set of incubations is performed in the presence of the non-specific binding control to determine the amount of non-specific binding.

-

The incubation is carried out at a specific temperature and for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy

Preclinical animal models are essential for evaluating the antidepressant-like effects of a compound in a living organism. These studies provide insights into the behavioral and neurochemical effects of this compound.

Animal Models of Depression

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect. Racemic venlafaxine has been shown to be active in the mouse forced swim test at various doses.[9]

Table 3: Effect of Racemic Venlafaxine in the Mouse Forced Swim Test

| Compound | Dose (mg/kg) | Route of Administration | Effect on Immobility Time | Reference |

| Racemic Venlafaxine | 4, 8 | s.c. | Significant reduction | [10] |

| Racemic Venlafaxine | 8, 16, 32, 64 | Not specified | Active | [9] |

The marble burying test is a model of anxiety and obsessive-compulsive-like behavior. A reduction in the number of marbles buried suggests anxiolytic or anti-compulsive effects. Racemic venlafaxine has been shown to reverse the burying behavior of mice in a novel environment.[11]

Neurochemical Effects

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmission. Studies with racemic venlafaxine have demonstrated a dose-dependent increase in extracellular serotonin and norepinephrine levels.

Experimental Protocol: Mouse Forced Swim Test

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Male mice (species and strain to be specified).

-

Test compound (this compound or racemic venlafaxine) dissolved in a suitable vehicle.

-

Vehicle control.

-

Positive control (e.g., imipramine).

-

Glass or Plexiglas cylinders (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-15 cm.[10][12]

-

Video recording equipment.

-

Stopwatches.

Procedure:

-

Mice are randomly assigned to treatment groups (vehicle, positive control, and different doses of the test compound).

-

The test compound, vehicle, or positive control is administered via a specified route (e.g., intraperitoneally, orally, or subcutaneously) at a defined time before the test (e.g., 30 or 60 minutes).[10]

-

Each mouse is individually placed into a cylinder of water for a 6-minute session.[10][13]

-

The behavior of the mouse is typically recorded for the entire duration, with the last 4 minutes of the session being analyzed.[10][13]

-

An observer, who is blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[12]

-

The duration of immobility is compared between the different treatment groups. A statistically significant decrease in immobility time in the test compound group compared to the vehicle group indicates an antidepressant-like effect.

-

After the test, mice are removed from the water, dried, and returned to their home cages.[12]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT). This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Serotonergic Pathway

Experimental Workflow: In Vivo Microdialysis

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a selective serotonin reuptake inhibitor. This selectivity distinguishes it from its (R)-enantiomer and the racemic mixture, which also possess norepinephrine reuptake inhibitory properties. While early studies on racemic venlafaxine provide a foundational understanding, there is a clear need for more dedicated preclinical research on the isolated (S)-enantiomer.

Future studies should focus on:

-

Quantitative In Vitro Profiling: Determining the precise Ki and IC50 values of this compound at human monoamine transporters to confirm its selectivity profile.

-

In Vivo Behavioral Pharmacology: Conducting head-to-head comparisons of the antidepressant and anxiolytic effects of this compound, (R)-Venlafaxine, and the racemic mixture in a battery of animal models.

-

Neurochemical and Electrophysiological Studies: Utilizing techniques like in vivo microdialysis and electrophysiology to delineate the specific effects of this compound on serotonergic neuron firing and neurotransmitter release in key brain regions.

-

Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers to understand potential stereoselective pharmacokinetics.

Conclusion

Early preclinical studies have established the foundation for understanding the efficacy of this compound as a selective serotonin reuptake inhibitor. The data from in vitro binding and reuptake assays, coupled with in vivo behavioral models using the racemic mixture, point towards a distinct pharmacological profile for the (S)-enantiomer. This technical guide has summarized the key findings and experimental approaches in this area. Further targeted research on the isolated (S)-enantiomer is warranted to fully elucidate its therapeutic potential and to inform the development of next-generation antidepressants with improved efficacy and tolerability profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent noradrenergic and serotonergic properties of venlafaxine in animal models indicative of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 12. Forced swimming test (FST) [bio-protocol.org]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)- and (R)-Venlafaxine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine is a potent antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, widely prescribed for the treatment of major depressive and anxiety disorders.[1] It is a chiral compound and is administered as a racemic mixture of its two enantiomers: (S)-(+)-Venlafaxine and (R)-(-)-Venlafaxine. The enantiomers of venlafaxine exhibit distinct pharmacological profiles.[2] The (R)-enantiomer is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the (S)-enantiomer is more selective for serotonin reuptake.[1][2][3][4]

Given these stereoselective pharmacological activities, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiopure formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[5][6] This application note provides a detailed protocol for a simple, rapid, and robust normal-phase HPLC method for the baseline separation of (S)- and (R)-Venlafaxine enantiomers.

Principle of Separation

This method utilizes a chiral stationary phase (CSP) based on an immobilized polysaccharide derivative (amylose). The separation principle relies on the differential interaction between the venlafaxine enantiomers and the chiral selector of the CSP. The distinct spatial arrangement of the chiral centers on the stationary phase leads to the formation of transient, diastereomeric complexes with the enantiomers, which have different binding energies. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The use of a non-polar mobile phase (normal-phase chromatography) enhances these specific interactions, leading to effective resolution.

Caption: Logical relationship of key components in the chiral separation process.

Experimental Protocol

This protocol is based on a validated normal-phase Ultra-Fast Liquid Chromatography (NP-UFLC) method.[1]

Instrumentation and Materials

-

HPLC System: An HPLC or UFLC system equipped with a pump, autosampler, column oven (optional), and a UV detector.

-

Chiral Column: Lux® Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)] (150 x 4.0 mm, 5 µm particle size).

-

Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA)

-

Isopropanol (HPLC grade)

-

Venlafaxine Hydrochloride reference standard

-

Chromatographic Conditions

| Parameter | Setting |

| Chiral Column | Lux Amylose-2 (150 x 4.0 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol (97:3 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Standard Stock Solution (100 µg/mL):

-

Working Standard Solutions (5-30 µg/mL):

-

Prepare a series of working standard solutions by diluting the stock solution with isopropanol to achieve concentrations within the desired range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1] These are used for establishing linearity.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the chiral HPLC analysis.

Data and Results

The method provides excellent separation and system suitability parameters. The quantitative data from the method validation are summarized below.[1]

Table 1: System Suitability and Performance Data

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | 4.1 ± 0.2 min | 4.8 ± 0.3 min |

| Tailing Factor (T_f) | 1.1 | 0.8 |

| Theoretical Plates (N) | 9175 | 6894 |

| Resolution (R_s) | \multicolumn{2}{c | }{3.664} |

| Linearity Range | \multicolumn{2}{c | }{5 - 30 µg/mL} |

Method Development Considerations

-

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds. The Lux Amylose-2 column demonstrates strong enantiorecognition for venlafaxine.

-

Mobile Phase Modifier: Venlafaxine is a basic compound. The addition of a small amount of a basic modifier like Diethylamine (DEA) to the mobile phase is critical for obtaining sharp, symmetrical peaks and improving resolution by minimizing undesirable interactions with residual silanols on the silica support.

-

Solvent Composition: The ratio of n-Hexane (non-polar) to Ethanol (polar modifier) is a key parameter for adjusting retention and resolution. A lower percentage of ethanol generally leads to longer retention times and may improve resolution, while a higher percentage will decrease retention times. The 97:3 (v/v) ratio provides an optimal balance for this separation.[1]

Conclusion

The described normal-phase HPLC method provides a simple, rapid, and reliable approach for the baseline separation of (S)- and (R)-Venlafaxine enantiomers.[1] The method exhibits excellent system suitability parameters, including high resolution and theoretical plates, making it suitable for routine quality control analysis of venlafaxine in bulk drug substances and pharmaceutical formulations. The detailed protocol and workflow diagrams serve as a practical guide for researchers and scientists in the field.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Application Note: A High-Yield, Stereoselective Protocol for the Synthesis of (S)-Venlafaxine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is a more selective serotonin reuptake inhibitor, while the (R)-enantiomer inhibits norepinephrine reuptake.[1] The development of stereoselective synthetic routes to obtain enantiomerically pure forms of Venlafaxine is of significant interest for investigating the distinct therapeutic effects and potentially improved side-effect profiles of the individual enantiomers.

This application note details a robust, protecting-group-free protocol for the asymmetric synthesis of (S)-Venlafaxine. The key strategic step is a Sharpless asymmetric epoxidation, which establishes the chiral center with high enantiomeric excess. The overall process is efficient, achieving a high yield and exceptional enantiomeric purity (>99% ee).[2]

Overall Synthetic Workflow

The synthesis begins with the homologation of cyclohexanone and proceeds through a five-step sequence involving a stereoselective epoxidation to produce the target this compound.

Caption: Overall workflow for the stereoselective synthesis of this compound.

Experimental Protocols

This protocol is adapted from a patented, protecting-group-free synthesis method.[2]

Materials and Reagents

-

Cyclohexanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

-

Titanium (IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Aqueous dimethylamine solution (40%)

-

p-Methoxyphenyl magnesium bromide

-

Copper (I) iodide (CuI)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step 1: Synthesis of α,β-Unsaturated Ester

-

To a stirred suspension of NaH in dry toluene, add triethyl phosphonoacetate dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add cyclohexanone dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and quench carefully with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Step 2: Selective Reduction to Allyl Alcohol

-

Dissolve the α,β-unsaturated ester from Step 1 in dry THF.

-

Cool the solution to 0 °C.

-

Add Red-Al solution dropwise while maintaining the temperature.

-

Stir the reaction at room temperature for 4-6 hours.

-

Cool the mixture to 0 °C and quench sequentially with water and 15% NaOH solution.

-

Filter the resulting suspension and extract the filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the allyl alcohol.

Step 3: Sharpless Asymmetric Epoxidation to (S)-Chiral Epoxide

This step is critical for establishing the stereochemistry of the final product.

-

Add Ti(OⁱPr)₄ to a solution of (+)-Diethyl L-tartrate in dry DCM at -20 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add the allyl alcohol from Step 2 to the catalyst mixture.

-

Add TBHP (in decane) dropwise, maintaining the temperature between -20 °C and -25 °C.

-

Stir the reaction mixture at this temperature for 10-12 hours.

-

Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the (S)-chiral epoxide.

Caption: The key Sharpless Asymmetric Epoxidation step.

Step 4: Synthesis of Chiral Epoxy Amine

-

Dissolve the (S)-chiral epoxide from Step 3 in dry DCM and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the mixture at 0 °C for 1 hour to form the crude mesylate.

-

Transfer the crude mesylate mixture directly into a 40% aqueous dimethylamine solution at room temperature.

-

Stir vigorously for 4-5 hours.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the chiral epoxy amine.

Step 5: Grignard Reaction and Formation of this compound

-

Prepare the Grignard reagent by reacting p-bromoanisole with magnesium in dry THF.

-

In a separate flask, suspend CuI in dry THF and cool to -30 °C.

-

Add the freshly prepared p-methoxyphenyl magnesium bromide to the CuI suspension to form the Gilman reagent in situ.

-

Add a solution of the chiral epoxy amine from Step 4 in THF to the Gilman reagent at -30 °C.

-

Stir the reaction mixture at a temperature between -30 °C and -40 °C for 4-5 hours.[2]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purify the crude product by recrystallization to obtain enantiomerically pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data for the described synthetic protocol.[2]

| Step No. | Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | Wittig Reaction | α,β-Unsaturated Ester | >95% | N/A |

| 2 | Ester Reduction | Allyl Alcohol | >95% | N/A |

| 3 | Sharpless Epoxidation | (S)-Chiral Epoxide | >80% | >82% |

| 4 | Mesylation & Amination | Chiral Epoxy Amine | >90% | - |

| 5 | Grignard Reaction | This compound (crude) | >50% (step yield) | - |

| - | Overall Process | This compound (after recrystallization) | >53% | >99% |

Conclusion

The detailed protocol provides an efficient and highly stereoselective pathway for the synthesis of this compound. By employing a Sharpless asymmetric epoxidation as the key chirality-inducing step, this protecting-group-free method delivers the final product in high overall yield and with excellent enantiomeric purity, making it a valuable procedure for research and development applications.

References

Application of (S)-Venlafaxine in Neurogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(S)-Venlafaxine, one of the enantiomers of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, presents a focused approach for investigating the role of serotonergic pathways in adult neurogenesis. While most research has been conducted using the racemic mixture of venlafaxine or its primary active metabolite, desvenlafaxine, the distinct pharmacological profile of this compound offers a unique tool to dissect the specific contribution of serotonin reuptake inhibition to the proliferation, differentiation, and survival of new neurons.

Venlafaxine is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The (S)-enantiomer is a more selective and potent inhibitor of serotonin reuptake, whereas the (R)-enantiomer inhibits the reuptake of both serotonin and norepinephrine.[1] This stereoselectivity is crucial for researchers aiming to isolate the effects of serotonergic modulation on neurogenesis, independent of significant noradrenergic influence.

Chronic administration of antidepressants, including venlafaxine, has been shown to increase neurogenesis in the dentate gyrus of the hippocampus.[2][3] This process is believed to contribute to the therapeutic effects of these drugs in mood disorders. Studies using racemic venlafaxine have demonstrated its ability to reverse stress-induced decreases in hippocampal neurogenesis and to increase the expression of key neurotrophic factors like brain-derived neurotrophic factor (BDNF).[2][4][5] BDNF, in turn, activates downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for neuronal survival and plasticity.[4]

Given that this compound primarily enhances serotonergic neurotransmission, its application in neurogenesis research allows for the specific investigation of serotonin-mediated effects on neural stem and progenitor cells. This can help elucidate the precise molecular mechanisms by which serotonin influences the complex process of adult neurogenesis, potentially leading to the development of more targeted and effective therapies for neurological and psychiatric disorders.